Antiviral Selectivity: Threo vs. Erythro Stereochemistry
In a direct head-to-head comparison of 13 lignan analogues synthesized via a unified Stobbe reaction route, threo-(–)-saururenin (compound 10b) showed no detectable activity against HSV-1 in Vero cells, whereas erythro-NDGA (compound 14) exhibited an IC50 of 4.12 μg/mL with a selectivity index (SI) of 3.0 [1]. The active anti-HSV compounds in the panel (10a, 12a, 12b, 13a, and 14) all possessed the erythro configuration, while the threo-configured saururenin was inactive, establishing that the threo/erythro stereochemistry is a binary gate for anti-HSV activity in this scaffold [1].
NDGA (14): IC50 4.12 μg/mL, SI 3.0
| Evidence Dimension | Anti-HSV-1 activity (IC50) in Vero cells |
|---|---|
| Target Compound Data | threo-(–)-Saururenin (10b): no detectable activity |
| Comparator Or Baseline | erythro-NDGA (14): IC50 = 4.12 μg/mL; SI = 3.0; Acyclovir: IC50 = 1.66 μg/mL; SI > 150.6 |
| Quantified Difference | Activity only in erythro-isomer; saururenin (threo) shows complete loss of anti-HSV activity |
| Conditions | HSV-1 gene inhibition assay in transfected Vero cells; compounds tested at multiple concentrations; TC50 and IC50 determined |
Why This Matters
For researchers studying stereochemistry-dependent antiviral mechanisms or requiring a well-characterized inactive threo control, saururenin provides a structurally matched negative control to active erythro-NDGA, making it essential for SAR studies that generic lignan mixtures cannot fulfill.
- [1] Xia, Y.; Zhang, Y.; Wang, W.; Ding, Y.; He, R. Synthesis and bioactivity of erythro-nordihydroguaiaretic acid, threo-(–)-saururenin and their analogues. J. Serb. Chem. Soc. 2010, 75(10), 1325-1335. Table I and pp. 1329-1330. View Source
